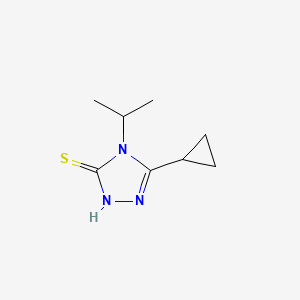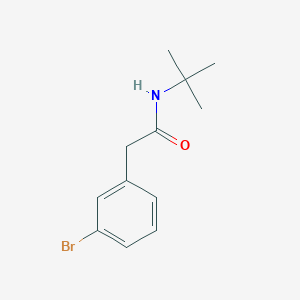
1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, boronic acids, which are related to bromophenyl compounds, were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Another related compound, a pyrrole–pyrazole derivative, was synthesized through a citric acid-catalyzed Paal–Knorr reaction .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as spectroscopy, thermal analysis, and X-ray crystallography . For example, the crystal structure of a related compound, “1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole”, was characterized by weak interactions, where only C—H…π connections contribute to the hydrogen-bond contacts .Chemical Reactions Analysis
Boronic acids, which are related to bromophenyl compounds, have versatile reactivity, stability, and low toxicity, making them useful in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, “4’-Bromoacetophenone” is described as white to light yellow crystals, soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, but insoluble in water .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the 4-bromophenyl group is significant in the design of new drugs due to its ability to interact with various biological targets. Research suggests that derivatives of this compound could be effective against Gram-positive pathogens, particularly in combating Enterococcus faecium biofilm-associated infections .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating these effects. The compound’s structure may allow it to act as a scavenger of free radicals, reducing oxidative damage in cells. This is particularly relevant in the context of diseases where oxidative stress plays a key role .
Neuroprotective Potential
The compound has been evaluated for its neuroprotective effects, particularly in relation to acetylcholinesterase (AchE) activity. AchE is an enzyme involved in the cholinergic nervous system, and its inhibition can lead to improved nerve pulse transmission, which is beneficial in conditions like Alzheimer’s disease .
Antitumor Activities
There is interest in the compound’s potential antitumor activities. Its structural features, including the bromophenyl moiety, may allow it to interact with cellular components that are crucial in the proliferation of cancer cells. This interaction could inhibit the growth of tumors or even induce apoptosis in cancerous cells .
Drug Design and Synthesis
The compound serves as a scaffold for the synthesis of various chemotypes, such as N-acyl-α-amino acids and 1,3-oxazoles. These structures are important in the design of new drugs with improved efficacy and reduced side effects. The compound’s versatility in drug synthesis makes it a valuable asset in pharmaceutical research .
Toxicity Assessment
Toxicity is a critical aspect of drug development, and this compound has been used in alternative toxicity testing. Studies have assessed its effects on freshwater organisms like Daphnia magna , providing insights into its environmental impact and safety profile .
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJMARYQKJGPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394023 | |
| Record name | 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
226881-07-8 | |
| Record name | 1-(4-Bromophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226881-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)